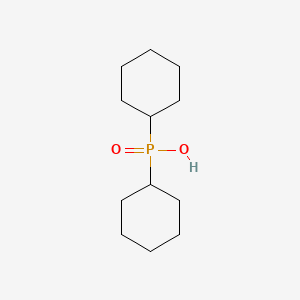![molecular formula C17H16N2O2 B5522800 N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5522800.png)
N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide" is a compound with several interesting properties and applications in various fields of chemistry and pharmacology. It belongs to a class of organic compounds known as acetamides, which are characterized by the presence of an acetamide group (-CONH2) linked to an aromatic or aliphatic moiety.
Synthesis Analysis
Synthesis and Characterization : The synthesis of similar compounds involves using primary compounds like cyanophenol or phenoxyphenol, and the structures are often characterized by elemental analysis, IR, and NMR spectroscopy (Yang Man-li, 2008).
Reactions and Derivatives : Various reactions, including interaction with different reagents, can lead to the formation of derivatives with diverse chemical structures (Mahmoud Arafat et al., 2022).
Molecular Structure Analysis
- Molecular Conformation : The molecular structure of similar compounds can be determined using techniques like NMR spectroscopy and X-ray crystallography. These methods provide insights into the conformation and electronic behavior of the molecules (A. Nikonov et al., 2016).
Chemical Reactions and Properties
Chemoselectivity : Studies on similar molecules demonstrate chemoselectivity in reactions like acetylation, important for synthesizing specific derivatives (Deepali B Magadum & G. Yadav, 2018).
Catalytic Systems : Certain acetamide derivatives are synthesized using catalytic systems that can influence the selectivity towards specific products (A. Vavasori et al., 2023).
Physical Properties Analysis
- Stability and Behavior : The stability and behavior of acetamide derivatives at different temperatures and pH levels can be studied to understand their physical properties (M. Gemborys et al., 1978).
Chemical Properties Analysis
- Molecular Docking and Interaction : Studies on similar compounds involve molecular docking analysis to predict interactions with biological targets, providing insights into the chemical properties and potential applications of these compounds (G. Bharathy et al., 2021).
科学的研究の応用
Chemoselective Acetylation in Drug Synthesis
Research on similar compounds, like N-(2-Hydroxyphenyl)acetamide, highlights their role as intermediates in the synthesis of antimalarial drugs. The study by Magadum and Yadav (2018) illustrates the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, utilizing Novozym 435 as a catalyst, showcasing the importance of such compounds in pharmaceutical synthesis processes (Magadum & Yadav, 2018).
Herbicide Metabolism
Another study explored the metabolism of chloroacetamide herbicides and their metabolites in liver microsomes, indicating how structural relatives of the compound might interact with biological systems or be used in studying toxicological pathways (Coleman et al., 2000).
Pharmacological Applications
Leuckart synthesis and pharmacological assessment of acetamide derivatives, including N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide, have been examined for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. This research shows how structural analogs to the compound of interest are being developed for therapeutic purposes (Rani et al., 2016).
Synthesis and Characterization of Novel Compounds
The synthesis and characterization of 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides from primary compounds like 3-fluoro-4-cyanophenol indicate the compound's relevance in creating new chemical entities with potential applications in various fields, including materials science and drug design (Yang Man-li, 2008).
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-13-4-2-3-5-16(13)21-12-17(20)19-15-8-6-14(7-9-15)10-11-18/h2-9H,10,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVAJXYVHBDPNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N,2-trimethyl-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5522738.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5522748.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-[(3-methyl-2-thienyl)methyl]octahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5522762.png)

![N,N-dimethyl-2-({[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5522779.png)
![(3S*,4R*)-1-[(1,3-dimethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B5522792.png)

![N-[2-(4-fluorophenyl)-2-hydroxyethyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5522816.png)
![4-[(2-chloro-3-phenyl-2-propen-1-ylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5522819.png)
![methyl 9-[(aminocarbonyl)hydrazono]-9H-fluorene-4-carboxylate](/img/structure/B5522826.png)
